

# 2-Mercapto-5-methylbenzimidazole CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Mercapto-5-methylbenzimidazole

Cat. No.: B1580964

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## Technical Guide: 2-Mercapto-5-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Mercapto-5-methylbenzimidazole**, a heterocyclic compound of interest in various scientific domains. This document consolidates its chemical and physical properties, detailed synthesis protocols, and insights into its biological activities, presented in a format tailored for research and development professionals.

## Chemical Identity and Properties

**2-Mercapto-5-methylbenzimidazole**, also known as 5-Methyl-2-benzimidazolethiol, is a benzimidazole derivative. Its core structure is a fusion of benzene and imidazole rings with a methyl group at the 5th position and a thiol group at the 2nd position.

CAS Number: 27231-36-3[1]

Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>S[1]

Molecular Weight: 164.23 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Mercapto-5-methylbenzimidazole**

Property	Value	Reference
Appearance	White to light yellow powder/crystal	--INVALID-LINK--
Melting Point	290-293 °C (decomposes)	[2]
Boiling Point	282.5 °C at 760 mmHg (Predicted)	--INVALID-LINK--
Solubility	Insoluble in water	[2]
pKa	10.60 ± 0.30 (Predicted)	[3]

## Synthesis of 2-Mercapto-5-methylbenzimidazole

The synthesis of **2-Mercapto-5-methylbenzimidazole** can be achieved through the condensation of 4-methyl-o-phenylenediamine with a source of a thiocarbonyl group. A general and effective method involves the reaction with N-aminorhodanine.

## Experimental Protocol: Synthesis via N-aminorhodanine

This protocol is adapted from a general procedure for the synthesis of 2-mercaptobenzimidazole derivatives.

Materials:

- 4-methyl-o-phenylenediamine
- N-aminorhodanine
- Xylene
- Aqueous alcohol
- Ethanol

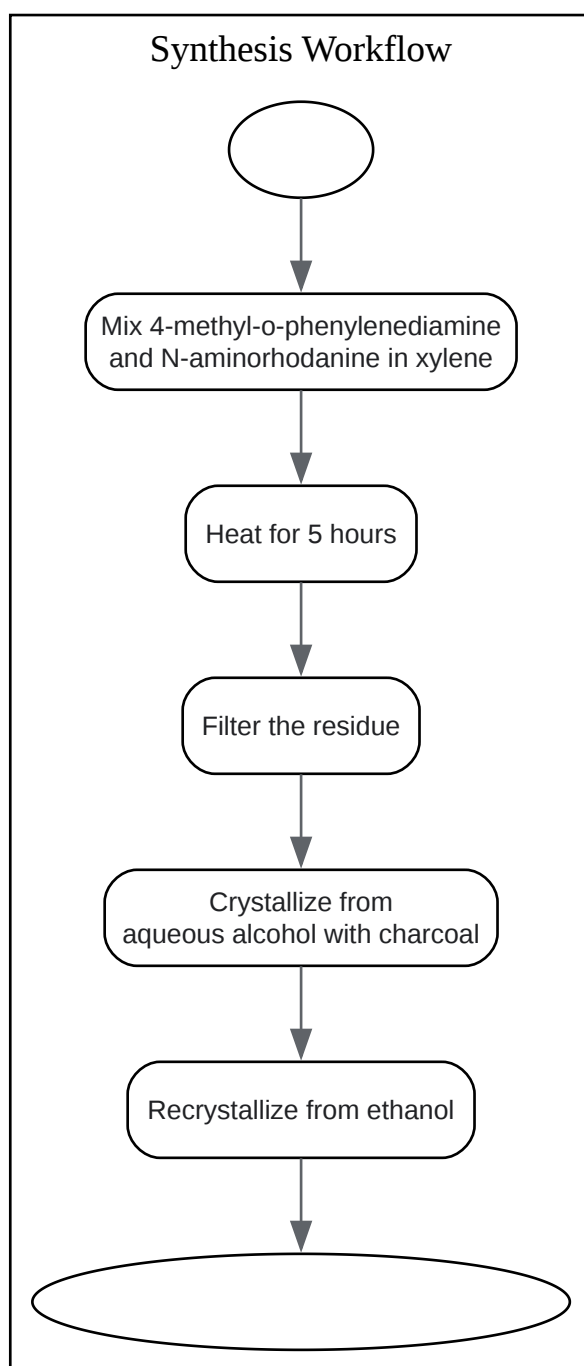
- Charcoal

Procedure:

- A mixture of 4-methyl-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene is heated for 5 hours.
- The resulting residue is filtered.
- The filtered residue is then crystallized from aqueous alcohol with charcoal.
- The solid obtained is further recrystallized from ethanol to yield **2-Mercapto-5-methylbenzimidazole**.

Expected Yield: 83%

The following diagram illustrates the synthesis workflow.



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Synthesis Workflow Diagram

## Biological Activity and Experimental Assessment

Derivatives of 2-mercaptobenzimidazole are known to exhibit a range of biological activities, including antibacterial and antifungal properties. **2-Mercapto-5-methylbenzimidazole** has been identified as a skin sensitizer and has shown effects on cytochrome P450 (CYP) enzymes.

## Experimental Protocol: In Vitro Antibacterial Activity Assessment (Disc Diffusion Method)

This protocol provides a general framework for assessing the antibacterial activity of benzimidazole derivatives.

### Materials:

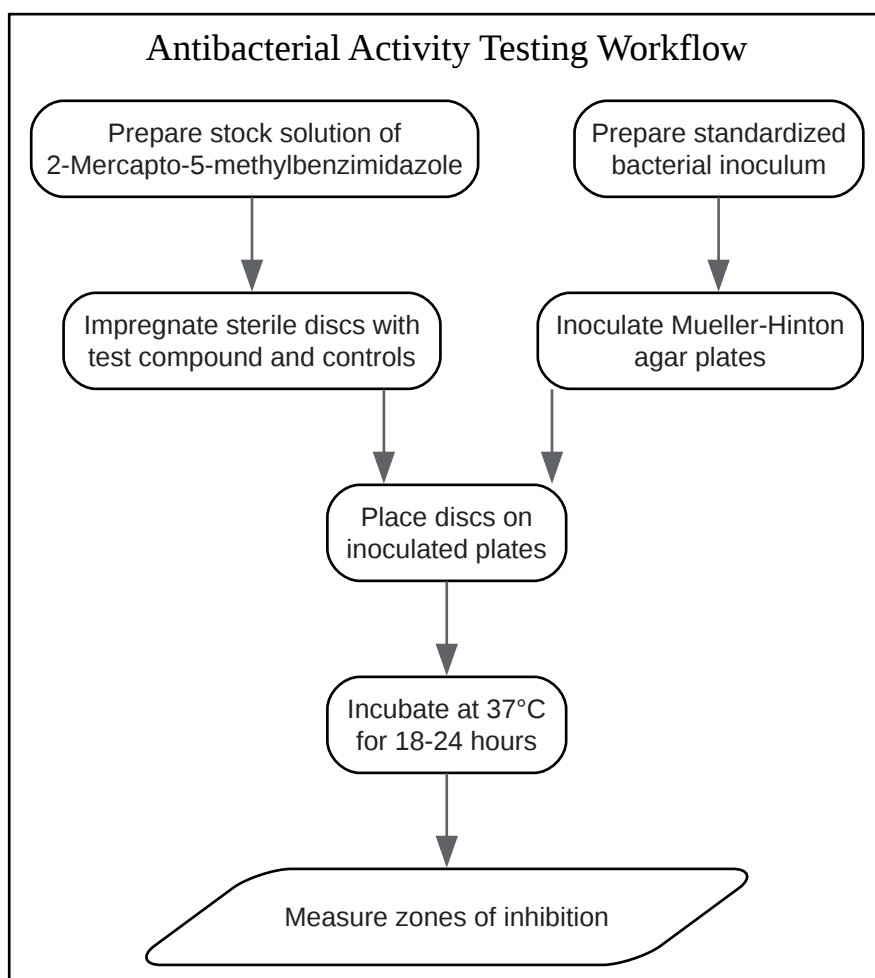
- Synthesized **2-Mercapto-5-methylbenzimidazole**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Nutrient agar and broth (e.g., Mueller-Hinton)
- Sterile filter paper discs
- Dimethyl sulfoxide (DMSO)
- Standard antibiotic (e.g., Ciprofloxacin)
- Sterile swabs and Petri dishes
- Incubator

### Procedure:

- Preparation of Test Compound: Prepare a stock solution of **2-Mercapto-5-methylbenzimidazole** in DMSO.
- Disc Preparation: Impregnate sterile filter paper discs with a known concentration of the test compound solution. A solvent control disc (DMSO only) and a positive control disc (standard antibiotic) should also be prepared.

- Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
- Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.
- Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Collection: Measure the diameter of the zone of inhibition around each disc in millimeters.

The following diagram outlines the experimental workflow for antibacterial activity testing.



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## Antibacterial Testing Workflow

## Summary of Spectral Data

Characterization of **2-Mercapto-5-methylbenzimidazole** is typically performed using various spectroscopic techniques. A summary of expected spectral data is provided in Table 2.

Table 2: Spectral Data for **2-Mercapto-5-methylbenzimidazole**

Technique	Key Signals/Peaks
$^1\text{H}$ NMR	Signals corresponding to the methyl protons and aromatic protons.
$^{13}\text{C}$ NMR	Resonances for the methyl carbon, aromatic carbons, and the thiocarbonyl carbon.
IR	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=N, and C=S stretching vibrations.
Mass Spec	Molecular ion peak corresponding to the molecular weight of the compound.

## Applications and Future Directions

**2-Mercapto-5-methylbenzimidazole** serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its demonstrated biological activities warrant further investigation, particularly in the development of novel antimicrobial agents and in understanding its interactions with metabolic enzymes. Future research could focus on structure-activity relationship (SAR) studies to optimize its biological profile and reduce potential toxicity.

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## References

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